molecular formula C22H15F3N4O2 B1667765 Nvp-baw2881 CAS No. 861875-60-7

Nvp-baw2881

Cat. No. B1667765
M. Wt: 424.4 g/mol
InChI Key: MLLQJNIKDWEEFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NVP-BAW2881 (also known as BAW2881) is a potent and selective VEGFR2 inhibitor . It inhibits VEGFR1-3 at 1.0-4.3 nanomolar (nM) concentrations and also inhibits PDGFRβ, c-Kit, and RET (c-RET) at 45-72 nM concentrations .


Molecular Structure Analysis

The molecular formula of NVP-BAW2881 is C22H15F3N4O2 . The exact mass and monoisotopic mass are 424.11471022 g/mol .


Chemical Reactions Analysis

NVP-BAW2881 has been found to inhibit a limited number of kinases including c-RAF, B-RAF, RET, ABL, and TIE-2 .


Physical And Chemical Properties Analysis

The molecular weight of NVP-BAW2881 is 424.38 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 . The topological polar surface area is 90.1 Ų .

Scientific Research Applications

Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibition

NVP-BAW2881 is a newly identified vascular endothelial growth factor (VEGF) receptor tyrosine-kinase inhibitor. It has demonstrated significant effects in inhibiting endothelial cell functions such as proliferation, migration, and tube formation, both in human umbilical vein endothelial cells and lymphatic endothelial cells. This inhibition plays a crucial role in addressing chronic inflammatory disorders, particularly in the context of vascular remodeling, which is common in such diseases. For instance, in a transgenic mouse model of psoriasis, NVP-BAW2881 was effective in reducing the number of blood and lymphatic vessels and leukocyte infiltration in the skin, thereby normalizing the epidermal architecture. Additionally, it has shown strong anti-inflammatory effects in various models of acute inflammation. Topical application of NVP-BAW2881 effectively inhibited VEGF-A-induced vascular permeability in pig and mouse skin and reduced the inflammatory response in pig skin caused by UV-B irradiation or contact hypersensitivity reactions (Halin, Fahrngruber, Meingassner, Bold, Littlewood-Evans, Stuetz, & Detmar, 2008).

Applications Beyond Medicine

It's important to note that the scope of NVP-BAW2881’s applications extends beyond medical research. In various fields, including material science, energy storage, and environmental science, different compounds with the acronym "NVP" are being studied. For example, Na3V2(PO4)3, often abbreviated as NVP, is explored for its potential in advanced energy materials, particularly as a cathode for sodium-ion batteries. This research focuses on improving its electronic and ionic conductivity and structural stability, which are crucial for enhancing the performance of sodium-ion batteries (Xu et al., 2016), (Jiang, Zhang, & Lee, 2017).

Emerging Nanotechnology Applications

The nitrogen-vacancy (NV) color center in diamond, often referred to as NV, is another significant research area, particularly in the field of nanotechnology. This domain is focused on the applications of the NV color center in diamond for quantum technologies, bioimaging, and biosensing. The NV center's ability to operate at room temperature and be optically addressed opens up potential applications in high-resolution sensing in fluidic environments, quantum metrology, and quantum communications (Balasubramanian et al., 2014), (Andrich et al., 2014).

Safety And Hazards

NVP-BAW2881 is for research use only . It should be stored in a cool place and the container should be kept tightly closed in a dry and well-ventilated place . Direct sunlight and ignition sources should be avoided .

properties

IUPAC Name

6-(2-aminopyrimidin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N4O2/c23-22(24,25)14-4-2-5-15(12-14)28-20(30)18-6-1-3-13-11-16(7-8-17(13)18)31-19-9-10-27-21(26)29-19/h1-12H,(H,28,30)(H2,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLQJNIKDWEEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC(=C3)OC4=NC(=NC=C4)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nvp-baw2881

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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